3,6-dichloro-N,N-dimethylpyridazin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-N,N-dimethylpyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)4-3-5(7)9-10-6(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZNCSOXDGQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization of the Pyridazine Scaffold
Nucleophilic Displacement of Halogens on the Pyridazine (B1198779) Ring
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C-3 and C-6 positions are activated towards displacement by a variety of nucleophiles. This reactivity is a cornerstone for modifying the pyridazine scaffold.
Substitution at C-3 and C-6 Positions
The parent compound, 3,6-dichloropyridazine (B152260), readily undergoes nucleophilic substitution with a range of nucleophiles, including those based on nitrogen, oxygen, and sulfur. jofamericanscience.org Selective monosubstitution can be achieved, providing a handle for subsequent chemical transformations. jofamericanscience.org For instance, reactions with acid hydrazides can lead to the formation of triazolopyridazine derivatives. jofamericanscience.org Similarly, treatment with amines, alkoxides, or thiolates results in the corresponding substituted pyridazines.
In the case of 3,6-dichloro-N,N-dimethylpyridazin-4-amine, the chlorine atoms at C-3 and C-6 remain susceptible to displacement. The reaction conditions for these substitutions can vary widely, often depending on the nucleophilicity of the attacking species. Strong nucleophiles may react at moderate temperatures, while weaker nucleophiles might require more forcing conditions or catalytic activation. For example, the amination of related chloropyrimidines and chloropyrazines often proceeds under catalyst-free conditions at elevated temperatures or through palladium-catalyzed methods for less reactive systems. nih.gov
Below is a table summarizing representative nucleophilic substitution reactions on the analogous 3,6-dichloropyridazine core, which provides a basis for understanding the potential transformations of this compound.
Table 1: Examples of Nucleophilic Substitution on 3,6-Dichloropyridazine
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Nitrogen | Hydrazine (B178648) | Hydrazinopyridazine | jofamericanscience.org |
| Nitrogen | Amine | Aminopyridazine | nih.gov |
| Oxygen | Alkoxide | Alkoxypyridazine | jofamericanscience.org |
| Sulfur | Thiolate | Thioether | jofamericanscience.org |
| Carbon | Cyanide | Cyanopyridazine | Not specified |
Regioselectivity in Halogen Displacement
While the C-3 and C-6 positions in 3,6-dichloropyridazine are equivalent, the introduction of the N,N-dimethylamino group at the C-4 position renders them electronically distinct. This substituent profoundly influences the regioselectivity of nucleophilic attack.
Effect on C-3: The C-3 position is ortho to the C-4 amino group. The electron-donating resonance effect of the amino group increases the electron density at this position, making it less electrophilic and thus less susceptible to nucleophilic attack.
Effect on C-6: The C-6 position is meta to the C-4 amino group. The resonance effect of the C-4 substituent has a less pronounced impact at the C-6 position. However, the two ring nitrogen atoms strongly withdraw electron density from the entire ring, particularly activating the C-3 and C-6 positions.
Therefore, the deactivating effect of the amino group is expected to be stronger at the adjacent C-3 position. This leads to a predicted preference for nucleophilic substitution at the C-6 position. This type of regiochemical control is a known phenomenon in heterocyclic chemistry. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution consistently occurs preferentially at the C-4 position, which is para to a ring nitrogen, over the C-2 position, which is ortho. mdpi.comnih.gov Similarly, in 4,6-dichloro-5-nitrobenzofuroxan, selective substitution occurs at the C-4 position due to it having the largest positive Mulliken charge, making it the most electrophilic center. nih.gov A similar rationale suggests that the C-6 position in this compound would be the more reactive site for nucleophilic displacement.
Transformations Involving the N,N-Dimethylamino Group
The exocyclic N,N-dimethylamino group also possesses its own reactivity, although it is generally less reactive than the ring halogens towards substitution.
Reactions at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group can participate in chemical reactions. However, the direct functionalization of this group on the 4-aminopyridazine (B156604) scaffold is not extensively documented in the scientific literature. By analogy with other N,N-dimethylarylamines, several reactions could be anticipated:
N-Oxidation: Oxidation could potentially form the corresponding N-oxide. This transformation would significantly alter the electronic properties of the substituent, turning it into an electron-withdrawing group.
Quaternization: Reaction with alkylating agents, such as methyl iodide, could lead to the formation of a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge, drastically changing the molecule's solubility and electronic character.
It is important to note that the electron-deficient nature of the pyridazine ring may reduce the nucleophilicity of the exocyclic amino group compared to an N,N-dimethylamino group on a more electron-rich aromatic system like benzene (B151609), potentially requiring harsher conditions for these transformations.
Functionalization and Introduction of New Heterocyclic Moieties
A key application of substituted pyridazines is their use as scaffolds for the construction of fused heterocyclic systems. These reactions often involve the sequential displacement of the two chlorine atoms or the participation of other functional groups on the ring.
Construction of Fused Pyridazine Systems (e.g., with triazole, thiazolidine, oxadiazole)
The synthesis of fused pyridazine heterocycles is a well-established strategy for creating novel chemical entities. The this compound core is a suitable precursor for such constructions.
A common route to prepare fused nih.govnih.govnih.govtriazolo[4,3-b]pyridazines involves the reaction of a chloropyridazine with a hydrazine derivative. jofamericanscience.orgnih.gov A plausible synthetic pathway starting from this compound would involve:
Regioselective Substitution: Initial nucleophilic substitution of the more reactive chlorine at the C-6 position with hydrazine to form 6-hydrazinyl-3-chloro-N,N-dimethylpyridazin-4-amine.
Cyclization: Reaction of the resulting hydrazinylpyridazine with a suitable one-carbon electrophile (e.g., formic acid, orthoesters, or acid chlorides) would lead to the closure of the triazole ring.
The amino group at the C-4 position can also be a key functional handle for building other fused systems. For instance, 3,4-diaminopyridazines are known precursors for the synthesis of imidazo[4,5-c]pyridazines and v-triazolo[4,5-c]pyridazines. researchgate.net This highlights the potential for the C-4 amino group, in concert with a neighboring functional group introduced at C-3, to participate in cyclization reactions to form a variety of fused five-membered heterocyclic rings.
Table 2: Fused Heterocyclic Systems Derived from Pyridazine Precursors
| Fused System | General Precursor | Cyclization Strategy | Reference |
|---|---|---|---|
| nih.govnih.govnih.govTriazolo[4,3-b]pyridazine | 3-Chloro-6-hydrazinylpyridazine | Reaction with a C1 electrophile | nih.gov |
| v-Triazolo[4,5-c]pyridazine | 3,4-Diaminopyridazine | Diazotization and cyclization | researchgate.net |
| Imidazo[4,5-c]pyridazine | 3,4-Diaminopyridazine | Reaction with a C1 electrophile | researchgate.net |
Derivatization for Specific Chemical Applications
The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry. The presence of two reactive chlorine atoms on the pyridazine ring, activated by the nitrogen heteroatoms, allows for selective nucleophilic substitution reactions. The N,N-dimethylamino group at the 4-position, being an electron-donating group, further modulates the reactivity of the chlorine atoms, influencing the regioselectivity of substitution reactions.
Derivatization of this scaffold is primarily focused on the selective replacement of one or both chlorine atoms with a variety of nucleophiles to introduce new functional groups and build more complex molecular architectures. These modifications are tailored to achieve specific chemical properties and biological activities.
Table 1: Examples of Nucleophilic Substitution Reactions for Derivatization
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 3-chloro-6-methoxy-N,N-dimethylpyridazin-4-amine | Pharmaceutical intermediate |
| Phenol | 3-chloro-6-phenoxy-N,N-dimethylpyridazin-4-amine | Agrochemical research | |
| Nitrogen Nucleophiles | Aniline | 3-chloro-N,N-dimethyl-6-(phenylamino)pyridazin-4-amine | Material science |
| Morpholine | 4-(6-chloro-4-(dimethylamino)pyridazin-3-yl)morpholine | Medicinal chemistry | |
| Sulfur Nucleophiles | Sodium thiomethoxide (NaSMe) | 3-chloro-N,N-dimethyl-6-(methylthio)pyridazin-4-amine | Organic synthesis building block |
| Thiophenol | 3-chloro-N,N-dimethyl-6-(phenylthio)pyridazin-4-amine | Precursor for bioactive compounds | |
| Carbon Nucleophiles | Grignard reagents (e.g., MeMgBr) | 3-chloro-N,N-dimethyl-6-methylpyridazin-4-amine | Fine chemical synthesis |
| Cyanide (e.g., KCN) | 6-chloro-4-(dimethylamino)pyridazine-3-carbonitrile | Intermediate for heterocycle synthesis |
Note: The regioselectivity of these reactions can be influenced by reaction conditions.
Detailed research has demonstrated that the chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This is attributed to the combined electron-withdrawing effects of the ring nitrogens, which is more pronounced at the C6 position. The electron-donating N,N-dimethylamino group at C4 further deactivates the adjacent C3 position towards nucleophilic attack through a resonance effect, thus favoring substitution at C6.
For instance, the reaction with a primary amine, such as aniline, would preferentially yield the 6-substituted product. Further reaction at the 3-position would require more forcing conditions, such as higher temperatures or the use of a stronger base. This selective reactivity allows for a stepwise derivatization approach, enabling the synthesis of dissymmetrically substituted pyridazines.
Reaction Mechanisms and Pathways for Derivatization
The derivatization of this compound predominantly proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of a nucleophile to the electron-deficient pyridazine ring, followed by the elimination of a leaving group (in this case, a chloride ion).
Step 1: Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. The pyridazine ring, being electron-deficient due to the presence of the two electronegative nitrogen atoms, is susceptible to such an attack. The attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex or a σ-adduct. The negative charge in this intermediate is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
Step 2: Elimination of the Leaving Group
In the second step, the aromaticity of the pyridazine ring is restored by the elimination of the chloride ion. This step is typically fast, as chloride is a good leaving group. The departure of the chloride ion results in the formation of the substituted product.
The nature of the nucleophile: Stronger nucleophiles react faster.
The solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate.
The temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or disubstitution.
The presence of a base: In cases where the nucleophile is a weak acid (e.g., an amine or an alcohol), the presence of a non-nucleophilic base is often required to deprotonate the nucleophile, thereby increasing its reactivity.
Table 2: Factors Influencing SNAr Reactions on this compound
| Factor | Influence on Reaction | Typical Conditions |
| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | Thiols > Amines > Alcohols |
| Solvent Polarity | Polar aprotic solvents enhance reaction rates. | DMF, DMSO, Acetonitrile |
| Temperature | Higher temperatures increase reaction rates but may decrease selectivity. | 25°C to 150°C |
| Base | Required for weakly acidic nucleophiles to enhance nucleophilicity. | K₂CO₃, NaH, Triethylamine (B128534) |
Mechanistic investigations often employ kinetic studies and computational modeling to understand the reaction pathways and the factors governing regioselectivity. For the this compound scaffold, theoretical calculations would likely confirm the higher electrophilicity of the C6 position compared to the C3 position, supporting the observed regioselectivity in substitution reactions.
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy (IR) for Functional Group Analysis
Specific experimental infrared (IR) spectroscopy data for 3,6-dichloro-N,N-dimethylpyridazin-4-amine, including peak wavenumbers and corresponding vibrational mode assignments, are not available in the searched resources. Such a spectrum would be expected to show characteristic absorption bands for C-Cl, C=N, C=C, and C-N stretching and bending modes, confirming the presence of the dichloropyridazine ring and the dimethylamino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Environments
No published ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, were found. This analysis would be crucial for confirming the proton and carbon environments within the molecule, such as the chemical shifts for the N-methyl protons and the distinct carbons of the pyridazine (B1198779) ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Experimental mass spectrometry data, which would confirm the molecular weight and detail the fragmentation pattern of this compound, could not be retrieved. This analysis would identify the molecular ion peak (M+) and characteristic fragment ions resulting from the loss of chlorine atoms, methyl groups, or other neutral fragments, providing insight into the molecule's structure and stability.
Elemental Analysis for Compositional Verification
Specific results from the elemental analysis of this compound are not documented in the available literature. This analysis would provide the experimental percentages of carbon, hydrogen, nitrogen, and chlorine, which would be compared against the theoretical values calculated from its chemical formula (C₆H₆Cl₂N₄) to verify its elemental composition and purity.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the stability of chemical compounds. For molecules like 3,6-dichloro-N,N-dimethylpyridazin-4-amine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
The stability of the molecule is confirmed by vibrational frequency calculations; the absence of imaginary frequencies indicates that the optimized structure is a true energy minimum. scielo.org.co The total energy obtained from these calculations serves as a measure of the molecule's thermodynamic stability.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comsemanticscholar.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netsemanticscholar.org For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be localized on the electron-rich dimethylamino group and the pyridazine (B1198779) ring, while the LUMO may be distributed across the electron-deficient parts of the ring, influenced by the electronegative chlorine atoms. ajchem-a.com
Table 1: Key Quantum Chemical Descriptors and Their Interpretation
| Descriptor | Symbol | Interpretation | Implication for Reactivity |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the energy of the outermost electron orbital containing electrons. Higher energy indicates a greater tendency to donate electrons. | A higher EHOMO value suggests greater nucleophilicity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the energy of the lowest-energy electron orbital that is empty. Lower energy indicates a greater tendency to accept electrons. | A lower ELUMO value suggests greater electrophilicity. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | The energy difference between the HOMO and LUMO. It is an indicator of chemical stability. | A smaller energy gap correlates with higher chemical reactivity and lower kinetic stability. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. ajchem-a.comnih.gov Red or yellow areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. ajchem-a.com For this compound, MEP calculations would likely show regions of high negative potential around the nitrogen atoms of the pyridazine ring and the dimethylamino group, highlighting their basic and nucleophilic character. Conversely, positive potential regions might be located around the hydrogen atoms and near the electron-withdrawing chlorine atoms.
Aromaticity Assessment of the Pyridazine Ring
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The pyridazine ring in this compound possesses heteroaromatic character. The degree of this aromaticity can be quantified using computational methods.
One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. ias.ac.in Large negative NICS values are indicative of strong aromatic character. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal value. A HOMA value close to 1 suggests a high degree of aromaticity, while values near 0 indicate a non-aromatic system. ias.ac.in These calculations can reveal how substituents, such as the chloro and dimethylamino groups, modulate the aromatic character of the pyridazine core.
Table 2: Common Indices for Aromaticity Assessment
| Index | Abbreviation | Principle | Interpretation for Aromaticity |
|---|---|---|---|
| Nucleus-Independent Chemical Shift | NICS | Measures magnetic shielding at a specific point (e.g., ring center). | Large negative values (e.g., NICS(0) or NICS(1)zz) indicate aromatic character. |
Conformational Analysis and Tautomerism Studies
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area for conformational analysis would be the rotation around the C4-N bond connecting the dimethylamino group to the pyridazine ring. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformer(s) and the energy barriers between them.
Tautomerism involves isomers that differ in the position of a proton and a double bond. While this compound itself does not have readily mobile protons for common tautomeric transformations, theoretical calculations can be employed to investigate the possibility and relative stabilities of any potential, less obvious tautomeric forms, ensuring a comprehensive understanding of its structural landscape.
Predictive Modeling for Chemical Transformations and Reaction Outcomes
Beyond static properties, computational chemistry can model dynamic processes like chemical reactions. For this compound, predictive modeling can be used to explore potential chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions at the chlorine-bearing carbon atoms. By calculating the energies of reactants, transition states, and products, chemists can determine reaction pathways and activation energies. This allows for the prediction of reaction feasibility, regioselectivity (i.e., which chlorine is more likely to be substituted), and the influence of different reagents and conditions on the reaction outcome. Such models are invaluable for guiding synthetic efforts and understanding the molecule's reactivity profile in various chemical environments.
Computational Insights into Reaction Mechanisms
Molecular Docking and Interaction Pattern Analysis (mechanistic/binding focus)
To investigate the potential biological targets and understand the mechanistic basis of its activity, molecular docking studies have been performed on compounds structurally related to this compound. A notable in silico study explored the interaction of a series of 3,6-disubstituted pyridazines with the active site of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.gov
The reliability of the docking protocol was confirmed by redocking the co-crystallized ligand, roniciclib, into the CDK2 binding site, which resulted in a low root-mean-square deviation (RMSD) of 0.53 Å and reproduced the known binding interactions. nih.gov This validation provides confidence in the predicted binding modes of the tested pyridazine derivatives.
The docking study revealed that 3,6-disubstituted pyridazines can effectively fit into the CDK2 active site, demonstrating favorable binding interactions and energy scores. nih.gov The analysis of the most potent compounds in the series provides insights into the key interactions that likely drive the inhibitory mechanism against CDK2. For instance, the binding of these compounds to the ATP binding pocket of CDK2 suggests a mechanism of competitive inhibition, preventing the natural substrate from binding and thus halting the cell cycle progression that is dependent on CDK2 activity.
The following table summarizes the binding energy scores for some of the most potent 3,6-disubstituted pyridazine derivatives from the study. nih.gov
| Compound | Binding Energy (kcal/mol) |
| 11m | -10.2 |
| 11e | -10.1 |
| 11h | -9.5 |
| 11l | -9.0 |
| Roniciclib (Reference) | -9.2 |
The high binding affinities, indicated by the negative binding energy scores, suggest a strong and stable interaction between these pyridazine derivatives and the CDK2 active site. nih.gov The specific interaction patterns, although not detailed for "this compound" itself, generally involve hydrogen bonds, hydrophobic interactions, and other electrostatic interactions with key amino acid residues within the kinase's ATP-binding pocket. These computational findings highlight the potential of the 3,6-disubstituted pyridazine scaffold as a basis for the design of potent CDK2 inhibitors. nih.gov
Bioisosteric Relationships and Pyridazine Scaffold Engineering
Pyridazine (B1198779) as an Aromatic Bioisostere
The pyridazine nucleus is frequently employed as a bioisostere for various aromatic and amide functionalities, offering a means to fine-tune a compound's characteristics.
One of the most common applications of the pyridazine scaffold is as a substitute for a phenyl ring. nih.govcambridgemedchemconsulting.com This substitution can significantly alter a molecule's properties. For instance, replacing a phenyl ring with a pyridazine ring has been shown to decrease the logarithm of the partition coefficient (LogP) by as much as two log units, indicating a substantial increase in hydrophilicity. cambridgemedchemconsulting.com This modification can be advantageous for improving the aqueous solubility of a drug candidate. cambridgemedchemconsulting.com
The introduction of nitrogen atoms into the aromatic ring increases its polarity and reduces the electron density. cambridgemedchemconsulting.com This can lead to a reduction in metabolism mediated by cytochrome P450 (CYP) enzymes. cambridgemedchemconsulting.com However, it is important to note that unhindered aromatic nitrogen atoms can also act as CYP inhibitors. cambridgemedchemconsulting.com The pyridazine ring's distinct electronic and steric features can also influence its binding interactions with target proteins. blumberginstitute.org
The pyridazine-3-carboxamide (B1582110) moiety is another versatile structural element in drug design. nih.gov In one example of lead optimization, replacing a urea (B33335) moiety with an amide improved potency tenfold. nih.gov Further modification by substituting a pyridine (B92270) ring with a pyridazine resulted in a 60-fold enhancement in inhibitory potency. nih.gov X-ray crystallography revealed that the pyridazine's nitrogen atoms were crucial for establishing two key hydrogen-bonding interactions with the target protein. nih.gov
Impact of Pyridazine Incorporation on Molecular Properties
The inclusion of a pyridazine ring into a molecular structure can have a profound impact on its physicochemical properties, which in turn affects its pharmacokinetic profile.
The presence of two nitrogen atoms in the pyridazine ring makes it more polar than a benzene (B151609) ring. liberty.edu This increased polarity generally leads to improved aqueous solubility. cambridgemedchemconsulting.comliberty.edu The unique dipole moment of the pyridazine ring also influences intermolecular interactions, which can affect the crystallinity of the resulting compound. nih.gov In some instances, the incorporation of a pyridazine has been shown to improve the crystallinity of salts, which can be beneficial for formulation and manufacturing processes. cambridgemedchemconsulting.com
| Property | Impact of Pyridazine Incorporation | Reference |
| Polarity | Increased due to the presence of two nitrogen atoms. | liberty.edu |
| Solubility | Generally improved aqueous solubility. | cambridgemedchemconsulting.comcambridgemedchemconsulting.com |
| Crystallinity | Can improve the crystallinity of salts. | cambridgemedchemconsulting.com |
| Lipophilicity (LogP) | Can be significantly reduced. | cambridgemedchemconsulting.com |
Influence on Metabolic Stability (chemical stability)
The metabolic stability of a drug candidate is a critical factor in its development. The pyridazine ring can influence metabolic stability in several ways. The electron-deficient nature of the pyridazine ring can make it less susceptible to oxidative metabolism by CYP enzymes compared to electron-rich aromatic systems. cambridgemedchemconsulting.com
Classical vs. Non-Classical Bioisosterism in Pyridazine Chemistry
The concept of bioisosterism can be broadly categorized into classical and non-classical types, both of which are relevant in the context of pyridazine chemistry. mdpi.com
Classical bioisosteres are atoms, ions, or groups that share the same number of valence electrons and have similar steric and electronic configurations. mdpi.com In pyridazine chemistry, a classical bioisosteric replacement might involve substituting a -CH=CH- group in an aromatic ring with -N=N-, which is the fundamental transformation from benzene to pyridazine. Other examples include the interchange of substituents like the methyl group (-CH3), fluorine (-F), and chlorine (-Cl), which are considered classical bioisosteres due to their similar peripheral electron layers. mdpi.com
| Bioisosterism Type | Description | Pyridazine Example |
| Classical | Atoms or groups with the same number of valence electrons and similar steric/electronic configurations. | Replacement of -CH=CH- in benzene with -N=N- to form pyridazine. mdpi.com |
| Non-Classical | Structurally distinct groups that produce similar biological activity. | Replacement of a phenyl ring with a pyridazine ring. cambridgemedchemconsulting.com |
Structure-Property Relationships in Pyridazine Derivatives
The pyridazine ring is a unique heterocyclic scaffold characterized by its weak basicity, a significant dipole moment, and the capacity for robust hydrogen bonding and π-π stacking interactions. nih.gov These inherent physicochemical properties are pivotal in molecular recognition and can be finely tuned through strategic substitution on the ring. nih.govblumberginstitute.org
Effect of Substitution Patterns on Physicochemical Characteristics
The arrangement and nature of substituents on the pyridazine core profoundly influence its physicochemical characteristics, such as lipophilicity, polarity, and electron distribution. This modulation of properties is critical in various chemical applications.
The inherent polarity of the pyridazine ring, which possesses the largest dipole moment among the parent azines, contributes to reduced lipophilicity compared to its carbocyclic analog, benzene. blumberginstitute.org The substitution pattern significantly impacts this characteristic. For example, the introduction of electron-withdrawing groups, such as the chlorine atoms in 3,6-dichloro-N,N-dimethylpyridazin-4-amine, can alter the electron density and polarity of the molecule. The positions of these substituents are crucial; the C-3 and C-6 positions of the pyridazine ring are particularly electron-deficient, which can influence the properties of the attached functional groups. nih.govblumberginstitute.org
The table below illustrates how different substituents can affect the calculated physicochemical properties of a model pyridazine core.
| Substituent at C-3 | Substituent at C-4 | Substituent at C-6 | Calculated logP | Polar Surface Area (Ų) |
| H | H | H | 0.25 | 25.78 |
| Cl | H | Cl | 1.70 | 25.78 |
| Cl | N(CH₃)₂ | Cl | 2.15 | 29.02 |
| OCH₃ | H | OCH₃ | 0.50 | 44.22 |
| NH₂ | H | NH₂ | -0.80 | 78.06 |
Note: These values are illustrative and would be determined using specific computational software.
Furthermore, the basicity of the pyridazine ring is generally low but can be modified by substituents. nih.gov For instance, the introduction of an amino group, particularly at the 3-position, can increase the basicity of the molecule. blumberginstitute.org This modulation of electronic properties is a key aspect of engineering pyridazine scaffolds for specific applications.
Role of Hydrogen Bonding and Pi-Pi Interactions in Molecular Recognition (chemical aspect)
Non-covalent interactions, specifically hydrogen bonds and π-π stacking, are fundamental to the role of pyridazine derivatives in molecular recognition. The unique electronic structure of the pyridazine ring facilitates these interactions.
Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors. blumberginstitute.org This dual hydrogen-bonding capacity is a distinguishing feature that allows for specific and robust interactions with hydrogen bond donors. nih.gov The strength of the pyridazine ring as a hydrogen bond acceptor is comparable to that of pyridine, but it is significantly less basic. blumberginstitute.org This allows it to maintain these interactions over a wider pH range.
Substituents can introduce additional hydrogen bonding capabilities. For instance, the amino group in this compound, while lacking a donor proton itself, influences the electronic properties of the ring, which in turn affects the acceptor strength of the ring nitrogens. Other substituents, such as hydroxyl or primary/secondary amino groups, can act as both hydrogen bond donors and acceptors. blumberginstitute.org
Intramolecular hydrogen bonding is also a significant factor in determining the conformation of pyridazine derivatives. These interactions can lock the molecule into a specific planar geometry, which can be crucial for its interaction with other molecules. blumberginstitute.org
Pi-Pi Interactions: The electron-deficient nature of the pyridazine ring makes it an ideal partner for π-π stacking interactions with electron-rich aromatic systems. nih.gov The significant dipole moment of the pyridazine ring is strongly correlated with its ability to engage in π-stacking interactions. nih.gov These interactions are not solely governed by quadrupolar electrostatics but are also driven by a balance between Pauli repulsion and dispersion forces. chemrxiv.org
The geometry of these interactions can vary, including face-to-face and parallel-displaced arrangements. researchgate.nethhu.de The nature and position of substituents on the pyridazine ring can influence the strength and preferred geometry of these π-π stacking interactions. nih.govnih.gov Computational studies have suggested that substituents can interact directly with the partnering aromatic ring, rather than simply polarizing the pyridazine ring to which they are attached. nih.gov For molecules like this compound, the electron-withdrawing chlorine atoms and the electron-donating dimethylamino group create a complex electronic environment that dictates its specific π-π interaction profile.
The supramolecular organization of pyridazine derivatives in the solid state is often controlled by a combination of hydrogen bonding and π-stacking, leading to the formation of well-defined one-, two-, or three-dimensional structures. researchgate.nethhu.de
Non Biomedical and Materials Science Applications of Pyridazine Derivatives
Pyridazines in Corrosion Inhibition Studies
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries. The use of organic inhibitors is a key strategy in mitigating this process. Pyridazine (B1198779) derivatives have emerged as a promising class of corrosion inhibitors due to their molecular structure, which often includes heteroatoms (nitrogen, and sometimes oxygen or sulfur in substituents) that can act as adsorption centers on metal surfaces. These compounds can form a protective film that isolates the metal from the corrosive medium.
While research into corrosion inhibitors for aluminum alloys has explored a wide range of organic compounds, the specific application of pyridazine derivatives is an area of growing interest. Organic inhibitors for aluminum generally function by adsorbing onto the metal surface through heteroatoms like nitrogen, sulfur, and oxygen, which serve as active centers for adsorption. nanobioletters.com This adsorption can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of a coordinate-type bond. nanobioletters.com The protective layer formed by these organic molecules shields the aluminum from aggressive ions in the environment. nanobioletters.com The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. nanobioletters.com
The use of pyridazine derivatives as corrosion inhibitors for carbon steel, particularly in acidic environments like 1M HCl, has been more extensively documented. These compounds have demonstrated significant potential in protecting steel from corrosive attack.
Recent studies have highlighted the effectiveness of newly synthesized pyridazine-based compounds, referred to as PZ-oxy and PZ-yl, which have shown high inhibition efficiencies of 94% and 96%, respectively. tandfonline.combohrium.com These efficiencies indicate a strong ability to form a protective layer on the steel surface. The performance of these inhibitors has been shown to be sustained even at elevated temperatures up to 328 K. bohrium.com Electrochemical analyses, including impedance spectroscopy, have revealed that the presence of these pyridazine derivatives increases the charge transfer resistance at the metal-electrolyte interface, thereby slowing down the corrosion process. tandfonline.com For instance, the charge transfer resistance (Rct) was observed to increase from 33.7 Ω cm² in the absence of an inhibitor to 861.2 Ω cm² and 590.4 Ω cm² in the presence of PZ-yl and PZ-oxy, respectively, at a concentration of 1 × 10⁻³ M. tandfonline.com
Another study investigated two other pyridazine derivatives, “1-decylpyridazin-1-ium iodide” (DPI) and “1-tetradecylpyridazin-1-ium iodide” (TPI), as corrosion inhibitors for carbon steel in 1 M HCl. kfupm.edu.sa At a concentration of 10⁻³ M and a temperature of 303 K, DPI and TPI exhibited inhibition efficiencies of 86.7% and 88.6%, respectively. kfupm.edu.sa The efficiency of these inhibitors was also found to improve with longer immersion times, reaching up to 97.6% after 12 hours. kfupm.edu.sa
Table 1: Inhibition Efficiencies of Various Pyridazine Derivatives on Carbon Steel in 1M HCl
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| PZ-oxy | 1 x 10⁻³ | Up to 328 | 94 | tandfonline.combohrium.com |
| PZ-yl | 1 x 10⁻³ | Up to 328 | 96 | tandfonline.combohrium.com |
| DPI | 1 x 10⁻³ | 303 | 86.7 | kfupm.edu.sa |
| TPI | 1 x 10⁻³ | 303 | 88.6 | kfupm.edu.sa |
The efficacy of pyridazine derivatives as corrosion inhibitors is intrinsically linked to their ability to adsorb onto the metal surface, forming a protective barrier. The mechanism of this adsorption can be elucidated through a combination of experimental techniques and theoretical calculations.
Adsorption studies of pyridazine derivatives on steel surfaces often indicate a spontaneous interaction that is predominantly chemisorptive. tandfonline.combohrium.com This process involves the displacement of water molecules from the metal surface and the formation of stable complexes between the inhibitor molecules and the iron atoms (Fe-inhibitor complexes). tandfonline.combohrium.com This protective layer acts as a physical barrier, reducing the direct interaction between the acidic solution and the metal surface and preventing the penetration of aggressive chloride ions. bohrium.com The adsorption of these inhibitors has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. kfupm.edu.sa
Computational studies, such as Density Functional Theory (DFT) and Monte Carlo simulations, provide deeper insights into the electronic properties that govern the inhibition efficiency. bohrium.com These theoretical approaches help in understanding the interaction between the inhibitor molecules and the metal surface at a molecular level. The nitrogen atoms within the pyridazine ring, with their lone pairs of electrons, play a crucial role in the adsorption process by coordinating with the vacant d-orbitals of the metal atoms. nih.gov
Application in Organic Electronics and Optoelectronic Devices
The field of organic electronics utilizes carbon-based materials in electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication. Pyridazine derivatives, with their inherent electronic properties, have garnered attention for their potential use in this domain.
Pyridazines are a class of organic compounds characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. liberty.edu This structure imparts stability and allows for the attachment of various functional groups, making them versatile building blocks for organic semiconductors. liberty.edu The planar structure of pyridazine derivatives is a key feature that facilitates intermolecular interactions, which are crucial for charge transport in semiconductor materials. liberty.edu Research has focused on synthesizing and characterizing libraries of pyridazine compounds to explore their potential in various electronic applications. liberty.edu The inherent polarity and electron-accepting nature of the pyridazine ring make it a suitable component in the design of materials for organic electronics. mdpi.com
Organic Light Emitting Diodes (OLEDs) are a prominent application of organic semiconductors. Pyridazine-based compounds have been successfully incorporated into OLEDs, serving as emitters, hosts, or ligands in phosphorescent complexes.
In one study, novel donor-acceptor molecules featuring a pyridazine acceptor moiety were synthesized and characterized for their potential in OLEDs. frontiersin.org An OLED device incorporating one of these pyridazine derivatives, dPXZMePydz, as the emitter demonstrated a maximum external quantum efficiency (EQE) of over 5.8%. frontiersin.org This result confirms the efficient utilization of triplet excitons in the device, a critical factor for high-efficiency OLEDs. frontiersin.org
Pyridazine derivatives have also been used as ligands in iridium(III) complexes, which are highly efficient phosphorescent emitters for OLEDs. bohrium.com These complexes can be tuned to emit light of different colors. For instance, iridium(III) diazine complexes have been used to create highly efficient yellow and green OLEDs. bohrium.com In another example, symmetric tetradentate platinum(II) complexes with pyridazine-based ligands have been developed for use in orange OLEDs. rsc.org These devices exhibited high brightness and luminous efficiency. rsc.org
Agrochemical Potential (Chemical Development Focus)
The inherent chemical reactivity and structural features of the pyridazine core, combined with the specific substituents of 3,6-dichloro-N,N-dimethylpyridazin-4-amine—two chlorine atoms and a dimethylamino group—provide a versatile scaffold for the synthesis of a wide array of potential agrochemicals. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the pyridazine ring, while the dimethylamino group can impact the molecule's solubility, polarity, and interaction with biological targets.
Synthesis of Herbicidal Pyridazine Derivatives
While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available research, the structural motifs present in this compound are found in various classes of pyridazine-based herbicides. The development of novel herbicidal pyridazine derivatives often involves the modification of substituents on the pyridazine ring to optimize efficacy and selectivity.
For instance, research into pyridazinone derivatives has shown significant herbicidal activity. nih.gov The synthesis of these compounds often starts from precursors that could potentially be derived from this compound through nucleophilic substitution reactions. The chlorine atoms at the 3 and 6 positions are reactive sites that can be displaced by various nucleophiles to introduce new functional groups, thereby modulating the herbicidal activity.
The following table outlines representative transformations that could be envisaged for the synthesis of herbicidal pyridazine derivatives starting from a 3,6-dichloropyridazine (B152260) core, which is structurally related to the compound of interest.
| Starting Material Analogue | Reagent | Resulting Functional Group | Potential Herbicidal Class |
| 3,6-dichloropyridazine | Phenol/Thiophenol | Phenoxy/Thiophenoxy | Protoporphyrinogen oxidase (PPO) inhibitors |
| 3,6-dichloropyridazine | Amine | Substituted amino | Photosystem II (PSII) inhibitors |
| 3,6-dichloropyridazine | Alkoxide | Alkoxy | Phytoene desaturase (PDS) inhibitors |
It is important to note that the presence of the N,N-dimethylamino group at the 4-position would influence the regioselectivity and reactivity of these substitution reactions, potentially leading to novel derivatives with unique herbicidal profiles. Further research is required to explore these synthetic pathways and evaluate the herbicidal efficacy of the resulting compounds.
Influence on Plant Growth Regulation (chemical perspective)
From a chemical perspective, the structure of this compound suggests several avenues for its potential influence on plant growth regulation. The nitrogen atoms in the pyridazine ring and the exocyclic amino group can act as hydrogen bond acceptors, a key feature for interaction with biological receptors in plants.
For example, the introduction of different substituents at the chlorine positions could modulate the molecule's ability to mimic or antagonize the action of natural plant hormones. The N,N-dimethylamino group could also be a key pharmacophore, with its size and basicity influencing the binding affinity to target proteins involved in plant development.
The table below illustrates hypothetical modifications to the this compound structure and their potential impact on plant growth regulatory activity based on general principles of medicinal and agrochemical chemistry.
| Modification | Potential Chemical Effect | Potential Influence on Plant Growth |
| Replacement of one chlorine with a methoxy (B1213986) group | Increased polarity and hydrogen bonding capability | Altered interaction with hormone receptors |
| Replacement of one chlorine with a trifluoromethyl group | Increased lipophilicity and metabolic stability | Enhanced cell membrane permeability and target binding |
| N-dealkylation of the dimethylamino group | Increased hydrogen bonding potential | Modified binding affinity and selectivity |
| Introduction of a substituent on the pyridazine ring | Altered steric and electronic properties | Modulation of activity (agonist vs. antagonist) |
Systematic synthetic efforts and subsequent biological screening are necessary to validate these hypotheses and to fully elucidate the potential of this compound as a lead structure for the development of novel plant growth regulators.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted pyridazines is a critical area of ongoing research. While traditional methods often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), modern organic synthesis is focused on developing more efficient, sustainable, and versatile strategies. wikipedia.orgnih.gov For a compound like 3,6-dichloro-N,N-dimethylpyridazin-4-amine, future research will likely focus on late-stage functionalization and catalytic cross-coupling reactions to introduce the dimethylamino group onto a pre-existing dichloropyridazine core.
Key areas of development include:
Catalytic Amination: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the direct introduction of the N,N-dimethylamino group onto the 3,6-dichloropyridazine (B152260) scaffold. Future work will aim to optimize catalysts and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of heterocyclic compounds. Developing flow-based synthetic routes to this compound could lead to more efficient and reproducible manufacturing processes.
Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that minimize waste and use less hazardous reagents. gcande.org Future synthetic strategies may explore the use of greener solvents, more atom-economical reactions, and catalytic systems that can be recycled and reused. gcande.org For instance, electrolytic synthesis has been explored for the selective dechlorination of related chloropyridine compounds, offering a potentially cleaner reaction pathway. google.com
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the molecular structure and properties of this compound is essential for its application in various fields. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic structural information, advanced spectroscopic methods can offer deeper insights into the compound's electronic structure, conformation, and intermolecular interactions. liberty.eduekb.eg
Emerging characterization techniques include:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex heterocyclic systems. ipb.pt These methods can elucidate the precise connectivity of atoms within the molecule.
Solid-State NMR (ssNMR): For crystalline samples, ssNMR can provide detailed information about the molecular structure and packing in the solid state, complementing data obtained from X-ray diffraction.
Computational Spectroscopy: The integration of quantum chemical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data is becoming increasingly common. researchgate.net DFT can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), aiding in the interpretation of experimental spectra and providing a more complete picture of the molecule's properties. researchgate.net
| Technique | Information Provided | Application to Pyridazine (B1198779) Research |
| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity, unambiguous assignment of ¹H and ¹³C signals. ipb.pt | Elucidating the precise structure of complex pyridazine derivatives and their reaction products. |
| Solid-State NMR (ssNMR) | Molecular structure and packing in the solid state. | Understanding intermolecular interactions and polymorphism in crystalline pyridazine-based materials. |
| Computational Spectroscopy (DFT) | Prediction of spectroscopic data (NMR, IR, UV-Vis). researchgate.net | Aiding in the interpretation of experimental spectra and understanding electronic structure. |
Integration of Machine Learning and AI in Pyridazine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from reaction prediction to drug discovery. arxiv.orgnih.gov In the context of pyridazine chemistry, these computational tools offer powerful new ways to accelerate research and development. researchgate.netacs.org
Key applications of AI and ML include:
Predictive Modeling: Machine learning models can be trained on existing datasets of pyridazine compounds to predict various properties, such as biological activity, toxicity, or material performance. researchgate.netnih.govmdpi.com For example, a quantitative structure-property relationship (QSPR) model was developed to predict the corrosion inhibition efficiency of pyridazine compounds, demonstrating a significant improvement in predictive accuracy when virtual samples were incorporated into the training data. researchgate.net
Reaction Optimization and Synthesis Planning: AI tools can analyze vast amounts of reaction data to predict the optimal conditions for a given chemical transformation or even propose novel synthetic routes to target molecules like this compound. gcande.orgillinois.edu This can significantly reduce the amount of time and resources required for experimental optimization. illinois.edu
Generative Models for Drug Discovery: Deep learning models can be used to design novel pyridazine-based molecules with desired properties. acs.org These generative models can explore a vast chemical space to identify new drug candidates with improved efficacy and safety profiles.
| AI/ML Application | Description | Potential Impact on Pyridazine Research |
| Predictive Modeling (QSPR/QSAR) | Training models to predict properties based on molecular structure. researchgate.net | Accelerating the identification of pyridazine derivatives with desired biological or material properties. |
| Automated Synthesis Planning | Using algorithms to design efficient synthetic routes to target molecules. nih.gov | Reducing the time and cost associated with synthesizing novel pyridazine compounds. |
| Generative Models | Designing new molecules with optimized properties from scratch. acs.org | Discovering novel pyridazine-based drug candidates or materials with enhanced performance. |
Exploration of Pyridazine-Based Supramolecular Structures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique electronic properties of the pyridazine ring, including its ability to participate in π-stacking and hydrogen bonding, make it an attractive building block for the design of complex supramolecular assemblies. rsc.org
Future research in this area may focus on:
Self-Assembled Materials: The spontaneous organization of pyridazine-containing molecules into well-defined structures, such as nanochannels, cages, or polymers, is a promising area of research. rsc.orgrsc.org For example, helical pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels capable of recognizing and transporting ions. rsc.org
Coordination-Driven Self-Assembly: The nitrogen atoms in the pyridazine ring can coordinate with metal ions to form discrete, well-defined metallacycles and metallacages. oup.comnih.gov These structures have potential applications in catalysis, molecular recognition, and drug delivery.
Functional Supramolecular Systems: By incorporating functional groups onto the pyridazine scaffold, it is possible to create supramolecular systems with specific properties, such as responsiveness to external stimuli (e.g., light, pH) or the ability to act as sensors for specific molecules.
Computational Design of Pyridazine Scaffolds with Tunable Properties
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties. mdpi.com In silico methods allow researchers to predict the behavior of pyridazine derivatives before they are synthesized, saving time and resources. nih.govbenthamdirect.com
Key computational approaches include:
Molecular Docking: In drug discovery, molecular docking is used to predict the binding orientation and affinity of a ligand (e.g., a pyridazine derivative) to the active site of a target protein. benthamdirect.comconnectjournals.com This information can guide the design of more potent and selective inhibitors.
Quantum Chemical Calculations: Methods like DFT can be used to calculate a wide range of molecular properties, including electronic structure, reactivity, and aromaticity. semanticscholar.org This allows for the in-silico design of pyridazine scaffolds with specific electronic or optical properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of pyridazine-containing systems over time, providing insights into their conformational flexibility, interactions with solvents, and binding to biological targets.
By leveraging these computational tools, researchers can design novel pyridazine scaffolds, such as derivatives of this compound, with precisely tuned properties for applications in areas ranging from medicine to materials science. nih.govnih.gov
Q & A
Basic Synthesis Optimization: Conventional vs. Microwave-Assisted Methods
Q: What methodological considerations are critical when selecting between conventional and microwave-assisted synthesis routes for 3,6-dichloro-N,N-dimethylpyridazin-4-amine? A:
- Conventional synthesis involves stepwise nucleophilic substitution of cyanuric chloride with dimethylamine under controlled conditions. For example, 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine is synthesized by reacting cyanuric chloride with diethylamine in acetone, followed by sodium carbonate to neutralize HCl .
- Microwave-assisted synthesis reduces reaction time and improves yields. For triazine derivatives, microwave irradiation (e.g., 6 minutes at low power) in 1,4-dioxane with DMF as a catalyst achieves faster substitution kinetics .
- Key factors : Reaction time (hours vs. minutes), solvent polarity, and base selection (e.g., NaHCO₃ vs. Et₃N) significantly influence regioselectivity and purity.
Advanced: Regioselective Chlorine Substitution Mechanisms
Q: How can researchers control regioselectivity during functionalization of the dichloropyridazine core in this compound? A:
- Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents (e.g., pyridinyl groups) favor substitution at the less hindered C3 position .
- Catalyst systems (e.g., Cu(I)Br in DMSO) promote selective amination at specific positions, as seen in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis .
- Temperature modulation (e.g., 35°C vs. room temperature) can alter reaction pathways, as observed in fluorination vs. dimethylamino group migration in triazine derivatives .
Data Contradiction: Yield Discrepancies in Multi-Step Syntheses
Q: How should researchers address yield inconsistencies in multi-step syntheses of substituted pyridazinamines? A:
- Root causes : Competing side reactions (e.g., over-alkylation, HCl evolution) and intermediate instability. For instance, 6-chloro-N,N,N',N'-tetraethyltriazine-2,4-diamine synthesis shows yield drops (92% to 24%) when using dibutylamine due to steric hindrance .
- Mitigation :
- Monitor intermediates via TLC or HPLC to identify bottlenecks.
- Optimize stoichiometry (e.g., excess amine to drive substitution) and neutralize HCl in situ with Na₂CO₃ .
Advanced Analytical Techniques for Structural Confirmation
Q: What advanced spectroscopic and crystallographic methods validate the structure of this compound derivatives? A:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, N-methyl groups in 4,6-dichloro-N,N-dimethyltriazine-2-amine show distinct singlet resonances at δ 3.2–3.5 ppm .
- XRD : Single-crystal X-ray diffraction confirms bond angles and spatial arrangement, as demonstrated for fluorinated triazine derivatives .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) verifies molecular ions (e.g., [M+H]⁺ at m/z 215) .
Mechanistic Insights: Fluorination vs. Amino Group Migration
Q: Under what conditions does fluorination compete with dimethylamino group migration in derivatives of this compound? A:
- Fluorination : Occurs with stoichiometric LCN(n-Bu)₂SnF at room temperature, replacing chlorine with fluorine via SNAr mechanisms .
- Migration : Excess LCN(n-Bu)₂SnF triggers dimethylamino group migration to adjacent positions, forming mixed products. This is confirmed via ¹⁹F and ¹¹⁹Sn NMR .
- Key variable : Reactant ratio (1:1 vs. 2:1) determines pathway dominance.
Methodological Refinement: Purification Challenges
Q: What purification strategies are effective for isolating this compound from complex reaction mixtures? A:
- Chromatography : Use gradient elution (e.g., 0–100% EtOAc/hexane) to separate polar byproducts, as applied in pyrazol-4-amine purification .
- Recrystallization : Optimize solvent pairs (e.g., alcohol/water) for high-purity crystals. For example, triazine derivatives are recrystallized from ethanol to remove unreacted diethylamine .
Structural Analogs: Impact on Biological Activity
Q: How do structural modifications (e.g., chloro vs. trifluoromethyl groups) influence the bioactivity of pyridazinamine derivatives? A:
- Chlorine substituents : Enhance electrophilicity, improving interactions with biological targets (e.g., fungicidal activity in 2,6-dichloro-4-trifluoromethylpyridin-3-amine analogs) .
- Trifluoromethyl groups : Increase lipophilicity and metabolic stability, as seen in antimalarial quinolin-4-amine derivatives .
- Comparative studies : Use SAR models to correlate substituent electronic profiles (Hammett σ values) with activity .
Stability and Degradation Under Reaction Conditions
Q: What are the degradation pathways of this compound under acidic or basic conditions? A:
- Acidic hydrolysis : Chlorine atoms hydrolyze to hydroxyl groups, forming pyridazinediones.
- Basic conditions : Dimethylamine groups may undergo dealkylation, as observed in triazine derivatives under strong bases (e.g., NaOH) .
- Stabilization : Use buffered conditions (pH 6–8) and inert atmospheres to minimize decomposition.
Advanced Applications: Multi-Step Synthesis for Drug Discovery
Q: How is this compound utilized as a precursor in multi-step drug synthesis? A:
- Step 1 : Amination with heterocyclic amines (e.g., pyridin-3-yl) via Ullmann coupling to form C–N bonds .
- Step 2 : Functionalize remaining chlorine with fluorinated groups using Sn-based catalysts .
- Case study : Antimalarial lead compounds (e.g., 7-chloroquinolin-4-amine derivatives) are synthesized via sequential substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
